

Mass Spectrometry of 4,5-Dibromo-2-furoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Dibromo-2-furoic acid

Cat. No.: B039660

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-furoic acid is a halogenated heterocyclic organic compound with potential applications in organic synthesis and drug development. Its structure, featuring a furan ring substituted with two bromine atoms and a carboxylic acid group, makes it a subject of interest for creating more complex molecules. This guide provides an in-depth technical overview of the mass spectrometry analysis of **4,5-Dibromo-2-furoic acid**, including detailed experimental protocols, fragmentation analysis, and a summary of its synthesis and potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of **4,5-Dibromo-2-furoic acid** is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₂ Br ₂ O ₃	--INVALID-LINK--
Molecular Weight	269.88 g/mol	--INVALID-LINK--, --INVALID-LINK--
CAS Number	2434-03-9	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Melting Point	169-173 °C	--INVALID-LINK--
SMILES	OC(=O)c1cc(Br)c(Br)o1	--INVALID-LINK--
InChI	1S/C5H2Br2O3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)	--INVALID-LINK--

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. For **4,5-Dibromo-2-furoic acid**, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For carboxylic acids like **4,5-Dibromo-2-furoic acid**, derivatization is often necessary to increase volatility and improve chromatographic peak shape.

Electron Ionization (EI) Mass Spectrum Data

The mass spectrum of **4,5-Dibromo-2-furoic acid** is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺• is expected around m/z 268, 270, and 272 with a characteristic intensity ratio.

m/z (Predicted)	Ion	Relative Intensity
272	$[M+4]^{+}\bullet (C_5H_2^{81}Br_2O_3)$	High
270	$[M+2]^{+}\bullet (C_5H_2^{79}Br^{81}BrO_3)$	High
268	$[M]^{+}\bullet (C_5H_2^{79}Br_2O_3)$	Moderate
225/227	$[M-COOH]^{+}$	Moderate
191/193	$[M-Br]^{+}$	Low
146	$[M-2Br]^{+}$	Low
112	$[C_4H_2Br]^{+}$	Low
68	$[C_4H_4O]^{+}\bullet$	Low

Experimental Protocols

GC-MS Analysis Protocol (with Derivatization)

This protocol outlines a general procedure for the GC-MS analysis of **4,5-Dibromo-2-furoic acid** following derivatization to its methyl ester.

- Derivatization (Methylation):
 - Dissolve 1-5 mg of **4,5-Dibromo-2-furoic acid** in 1 mL of methanol.
 - Add 2-4 drops of concentrated sulfuric acid.
 - Reflux the mixture for 1-2 hours.
 - Neutralize the solution with a saturated sodium bicarbonate solution.
 - Extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

- Reconstitute the sample in a solvent suitable for GC injection (e.g., hexane or ethyl acetate).
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890B GC system or equivalent.
 - Mass Spectrometer: Agilent 5977A mass selective detector or equivalent.
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Inlet Temperature: 250 °C.
 - Injection Volume: 1 µL (split or splitless mode can be optimized).
 - Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
 - Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-500.

LC-MS/MS Analysis Protocol

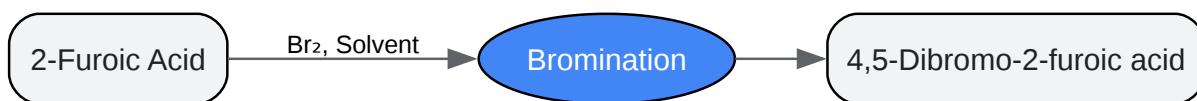
LC-MS/MS is suitable for the direct analysis of **4,5-Dibromo-2-furoic acid** without derivatization, offering high sensitivity and specificity.

- Sample Preparation:
 - Dissolve an accurately weighed amount of **4,5-Dibromo-2-furoic acid** in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
 - Prepare working standards by serial dilution of the stock solution with the mobile phase.
- LC-MS/MS Instrumentation and Conditions:
 - Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
 - Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
 - Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 μ m) or similar reversed-phase column.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient:
 - Start with 5% B, hold for 1 minute.
 - Linearly increase to 95% B over 5 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to initial conditions and equilibrate for 3 minutes.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 5 μ L.
 - Mass Spectrometer Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), negative mode.

- Capillary Voltage: 3500 V.
- Source Temperature: 300 °C.
- Gas Flow: 10 L/min.
- Nebulizer Pressure: 45 psi.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.

Synthesis of 4,5-Dibromo-2-furoic Acid

A plausible synthetic route to **4,5-Dibromo-2-furoic acid** involves the direct bromination of 2-furoic acid. A patent describes the bromination of a furoic acid ester, which suggests a similar approach for the free acid.[\[1\]](#)



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Synthesis of 4,5-Dibromo-2-furoic acid.

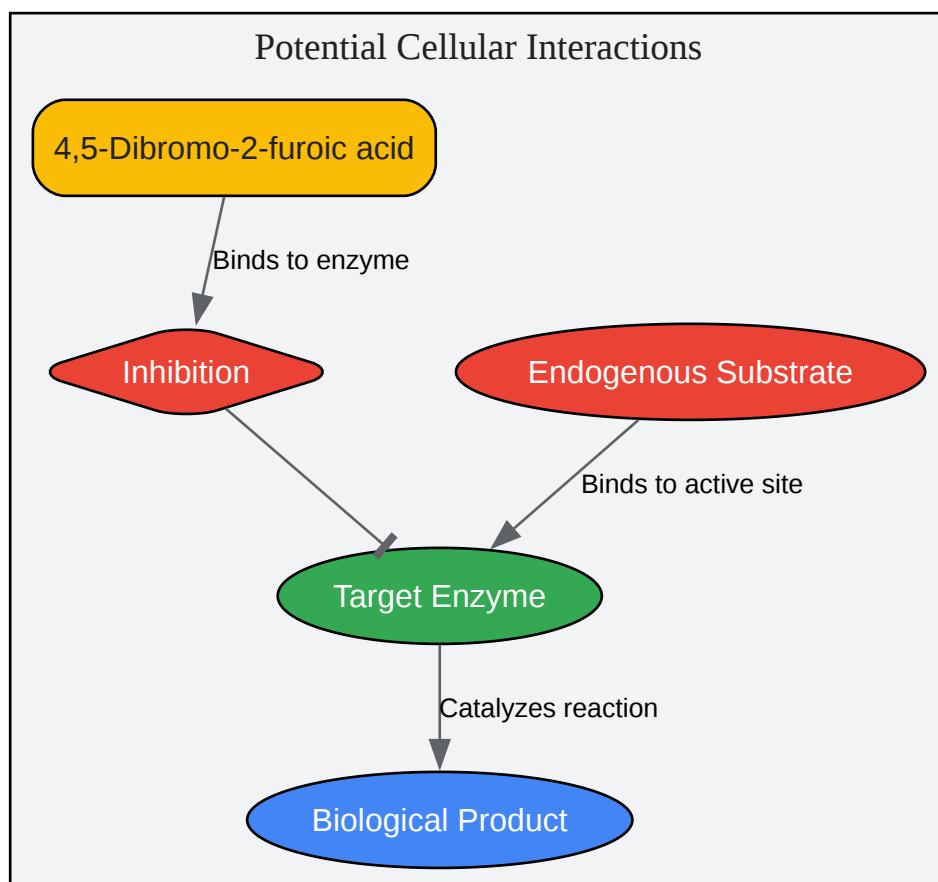
Synthetic Protocol Outline

- Dissolution: Dissolve 2-furoic acid in a suitable solvent, such as acetic acid or a chlorinated solvent.
- Bromination: Slowly add a stoichiometric amount of bromine (Br_2) to the solution at room temperature with stirring.
- Reaction: Continue stirring the reaction mixture until the reaction is complete (monitored by TLC or GC).
- Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

- Isolation: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Potential Biological Interactions and Drug Development

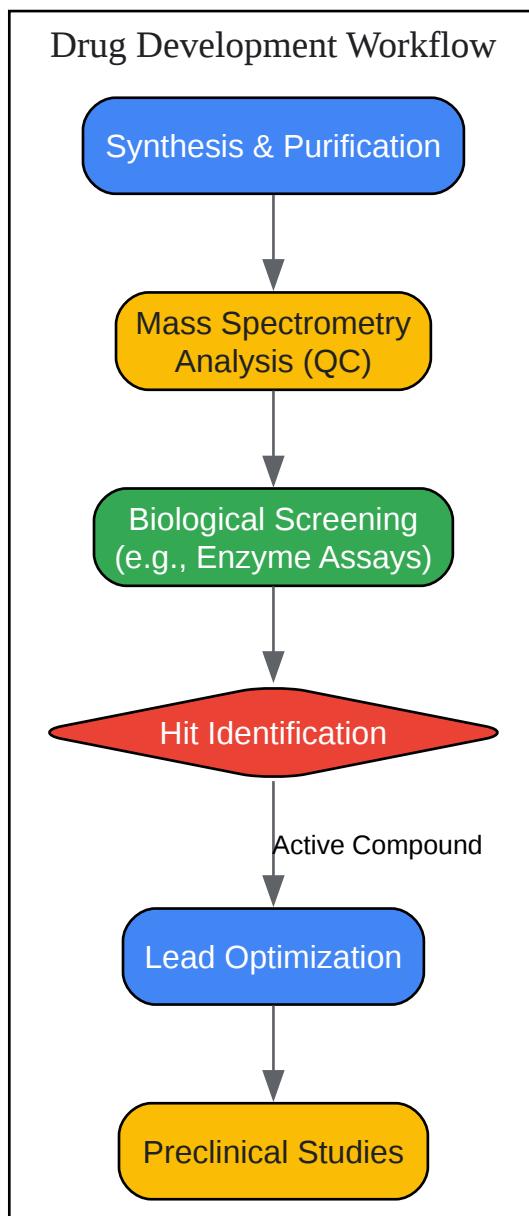
While specific signaling pathways for **4,5-Dibromo-2-furoic acid** are not well-documented, furan derivatives are known to possess a wide range of biological activities. The presence of bromine atoms can enhance lipophilicity and potentially modulate the compound's interaction with biological targets. One area of interest is enzyme inhibition, where the molecule could act as a competitive or non-competitive inhibitor.



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Potential enzyme inhibition by **4,5-Dibromo-2-furoic acid**.

The logical workflow for investigating the potential of **4,5-Dibromo-2-furoic acid** in drug development would involve several key stages, from initial synthesis and characterization to biological screening and lead optimization.



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Drug development workflow for **4,5-Dibromo-2-furoic acid**.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **4,5-Dibromo-2-furoic acid**. The detailed experimental protocols for GC-MS and LC-MS, along with the predicted fragmentation patterns, offer a solid foundation for researchers working with this compound. While specific biological pathways remain to be elucidated, the provided synthesis outline and conceptual drug development workflow highlight the potential of **4,5-Dibromo-2-furoic acid** as a building block in medicinal chemistry. Further research is warranted to fully explore its biological activities and therapeutic potential.

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References

- 1. US3714197A - Process for the preparation of 2,3-dibromfuran - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Mass Spectrometry of 4,5-Dibromo-2-furoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039660#mass-spectrometry-analysis-of-4-5-dibromo-2-furoic-acid>

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